molecular formula C7H8ClNO2 B13562004 1-(6-Chloropyridin-2-yl)ethane-1,2-diol

1-(6-Chloropyridin-2-yl)ethane-1,2-diol

Cat. No.: B13562004
M. Wt: 173.60 g/mol
InChI Key: YLHWHDSMKQWVGP-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)ethane-1,2-diol is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an ethane-1,2-diol moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 1-(6-Chloropyridin-2-yl)ethane-1,2-diol may involve large-scale chlorination processes followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The chlorine atom and the ethane-1,2-diol moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-2-yl)ethane-1,2-diol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the chlorine atom and the ethane-1,2-diol group provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C7H8ClNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2

InChI Key

YLHWHDSMKQWVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CO)O

Origin of Product

United States

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